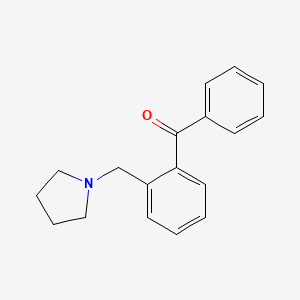

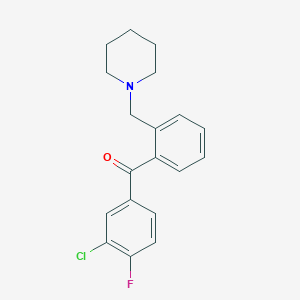

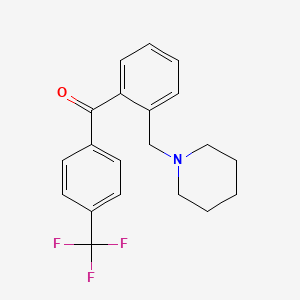

4-Chloro-3-fluoro-2'-thiomorpholinomethylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-Chloro-3-fluoro-2'-thiomorpholinomethylbenzophenone is not directly discussed in the provided papers. However, the papers do mention related compounds and analytical techniques that could be relevant to the analysis of similar chemical entities. For instance, the use of high-performance liquid chromatography (HPLC) for the analysis of 3,4-Dimethoxy-4'-chloro-dibenzophenone is detailed, which suggests that HPLC could be a suitable method for analyzing the physical and chemical properties of 4-Chloro-3-fluoro-2'-thiomorpholinomethylbenzophenone as well .

Synthesis Analysis

While the synthesis of 4-Chloro-3-fluoro-2'-thiomorpholinomethylbenzophenone is not explicitly covered in the provided papers, the synthesis of related compounds, such as benzoxazole and benzothiazole derivatives, involves multi-step procedures that could potentially be adapted for the synthesis of the compound . The synthesis of these compounds typically requires careful control of reaction conditions to ensure the desired product is obtained.

Molecular Structure Analysis

The molecular structure of 4-Chloro-3-fluoro-2'-thiomorpholinomethylbenzophenone would likely exhibit characteristics similar to those of the compounds mentioned in the papers. For example, the presence of chloro and fluoro substituents can significantly affect the electronic properties of the benzophenone core, as seen in the case of 3,4-Dimethoxy-4'-chloro-dibenzophenone . Additionally, the steric and electronic effects of the thiomorpholinomethyl group would need to be considered in a comprehensive molecular structure analysis.

Chemical Reactions Analysis

The papers do not provide information on the chemical reactions specifically involving 4-Chloro-3-fluoro-2'-thiomorpholinomethylbenzophenone. However, the reactivity of similar compounds, such as those containing benzoxazole and benzothiazole rings, is discussed. These compounds have been shown to be sensitive to pH changes and can act as fluorescent probes for metal cations, indicating that the compound may also participate in similar chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-3-fluoro-2'-thiomorpholinomethylbenzophenone can be inferred from related compounds. For instance, the quantitative and qualitative analysis of 3,4-Dimethoxy-4'-chloro-dibenzophenone using HPLC suggests that similar analytical techniques could be employed to determine the properties of the compound , such as solubility, stability, and purity . The use of 31P NMR for the analysis of hydroxyl groups in lignins indicates that NMR spectroscopy could be a valuable tool for elucidating the structure of 4-Chloro-3-fluoro-2'-thiomorpholinomethylbenzophenone .

Wissenschaftliche Forschungsanwendungen

1. Structural Analysis and Interactions

- Experimental and Theoretical Analysis of Intermolecular Interactions in Derivatives : This study involved the synthesis and characterization of biologically active 1,2,4-triazole derivatives with chloro and fluoro substituents. The research provided detailed insights into different intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X, π⋯π, and lp⋯π interactions. These findings are crucial for understanding the structural and interaction properties of similar compounds (Shukla et al., 2014).

2. Biological Activity

- Antimicrobial Activity of Fluorinated Compounds : A study synthesized and evaluated the biological activity of a fluorinated compound for its potential in antibacterial, antioxidant, and anti-TB applications. This research highlights the biological activity of fluorinated compounds in medical applications (Mamatha S.V et al., 2019).

3. Synthesis and Characterization

- Synthesis and Characterization of Fluorinated Phthalazinone Monomer and Polymers : This paper discusses the synthesis of a fluorinated phthalazinone monomer and its polymers, demonstrating applications in high-performance materials with good solubility and thermal properties. The study contributes to the understanding of polymer science and engineering plastics (Xiao et al., 2003).

4. Chemical Reactivity

- Synthesis, Spectral Analysis, and Quantum Chemical Studies : The research focuses on the synthesis and characterization of chloro and fluoro derivatives, exploring their molecular geometry and chemical reactivity. This is relevant for the development of new materials and chemicals with specific properties (Satheeshkumar et al., 2017).

Wirkmechanismus

Target of Action

This compound belongs to the class of benzophenone derivatives, which are known to interact with a variety of biological targets, depending on their specific structural modifications.

Mode of Action

Benzophenone derivatives are often involved in electrophilic aromatic substitution reactions, such as the friedel-crafts acylation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-3-fluoro-2’-thiomorpholinomethylbenzophenone . These factors could include pH, temperature, presence of other molecules, and the specific biological environment in which the compound is present.

Zukünftige Richtungen

The future directions for research into “4-Chloro-3-fluoro-2’-thiomorpholinomethylbenzophenone” would likely depend on its potential applications. For example, if it has pharmaceutical potential, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Eigenschaften

IUPAC Name |

(4-chloro-3-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNOS/c19-16-6-5-13(11-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKFBILPMQDMEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643827 |

Source

|

| Record name | (4-Chloro-3-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-fluoro-2'-thiomorpholinomethylbenzophenone | |

CAS RN |

898781-96-9 |

Source

|

| Record name | (4-Chloro-3-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1327256.png)

![Ethyl 5-oxo-5-[2-(piperidinomethyl)phenyl]valerate](/img/structure/B1327274.png)

![Ethyl 6-oxo-6-[2-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1327275.png)